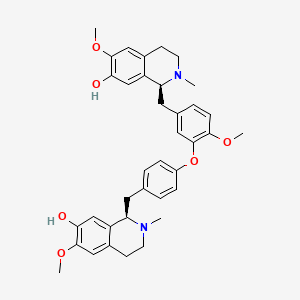
Grisabine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Grisabine is a bisbenzylisoquinoline alkaloid that has been isolated from the plant Abuta grisebachii It belongs to a class of compounds known for their complex structures and diverse biological activities
準備方法
Grisabine can be synthesized through several routes. One notable method involves the isolation from natural sources, specifically from the plant Abuta grisebachii . The synthetic route typically involves the extraction of the plant material followed by purification processes such as chromatography. Industrial production methods may involve large-scale extraction and purification techniques to obtain the compound in significant quantities.
化学反応の分析
Grisabine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and ceric ammonium nitrate for oxidative degradation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can help determine the nature and substitution of the benzyl half of the bisbenzylisoquinoline alkaloid .
科学的研究の応用
Grisabine has a wide range of scientific research applications. In chemistry, it is used to study the structure and reactivity of bisbenzylisoquinoline alkaloids . In biology, it has been investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and pathways involved in disease processes . In medicine, this compound’s unique structure and biological activity make it a candidate for drug development and therapeutic interventions. Additionally, it has industrial applications in the production of pharmaceuticals and other bioactive compounds.
作用機序
The mechanism of action of grisabine involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit enzymes such as peroxiredoxin 1 and glutaredoxin 3 . These enzymes play crucial roles in cellular redox regulation and signaling pathways. By inhibiting these enzymes, this compound can increase intracellular reactive oxygen species levels, leading to apoptosis induction and tumor suppression .
類似化合物との比較
Grisabine is part of a larger family of bisbenzylisoquinoline alkaloids, which includes compounds such as grisabutine, dauricine, and neothalibrine . These compounds share similar structural features but differ in their specific biological activities and mechanisms of action. For example, dauricine is known for its anti-inflammatory properties, while neothalibrine has been studied for its potential anticancer effects . This compound’s unique combination of structural features and biological activities sets it apart from these similar compounds, making it a valuable compound for further research and development.
特性
CAS番号 |
62057-36-7 |
|---|---|
分子式 |
C37H42N2O6 |
分子量 |
610.7 g/mol |
IUPAC名 |
(1R)-1-[[4-[5-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C37H42N2O6/c1-38-14-12-25-19-35(43-4)32(40)21-28(25)30(38)16-23-6-9-27(10-7-23)45-37-18-24(8-11-34(37)42-3)17-31-29-22-33(41)36(44-5)20-26(29)13-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31+/m1/s1 |
InChIキー |
ZKGBUDJODLZAHS-JSOSNVBQSA-N |
異性体SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)O)OC)O)OC |
正規SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




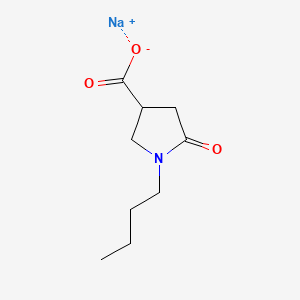

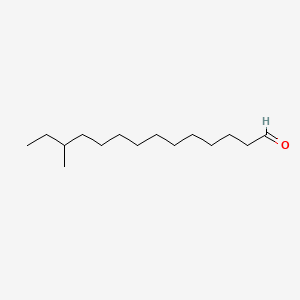
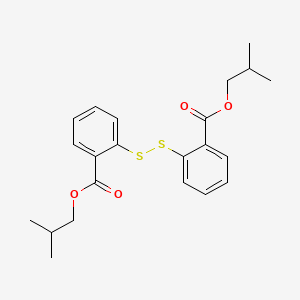
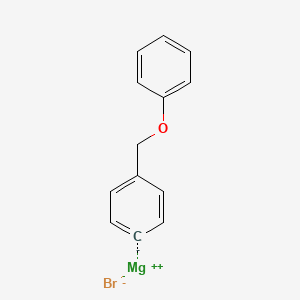

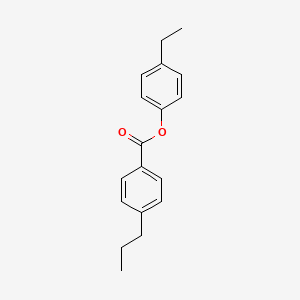
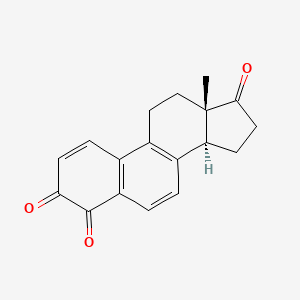


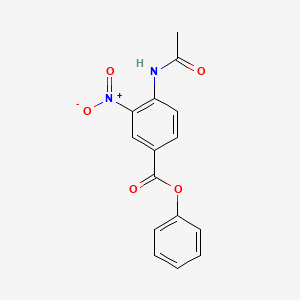
![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
